Methyl 3-[(3-methylpyridin-2-yl)carbamoyl]-5-nitrobenzoate
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Overview
Description
Methyl 3-[(3-methylpyridin-2-yl)carbamoyl]-5-nitrobenzoate is a complex organic compound that belongs to the class of nitrobenzoates This compound is characterized by the presence of a nitro group, a methylpyridinyl group, and a carbamoyl group attached to a benzoate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(3-methylpyridin-2-yl)carbamoyl]-5-nitrobenzoate typically involves multi-step organic reactions. One common method includes the nitration of methyl benzoate to introduce the nitro group, followed by the coupling of the methylpyridinyl group through a carbamoylation reaction. The reaction conditions often involve the use of strong acids or bases, organic solvents, and catalysts to facilitate the desired transformations .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to the large-scale production of this compound with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(3-methylpyridin-2-yl)carbamoyl]-5-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methylpyridinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitrobenzoic acids or related compounds.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzoates with various functional groups.
Scientific Research Applications
Methyl 3-[(3-methylpyridin-2-yl)carbamoyl]-5-nitrobenzoate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-[(3-methylpyridin-2-yl)carbamoyl]-5-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The carbamoyl group may facilitate binding to enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-[(3-methylpyridin-2-yl)carbamoyl]-4-nitrobenzoate
- Methyl 3-[(3-methylpyridin-2-yl)carbamoyl]-6-nitrobenzoate
- Methyl 3-[(3-methylpyridin-2-yl)carbamoyl]-5-chlorobenzoate
Uniqueness
Methyl 3-[(3-methylpyridin-2-yl)carbamoyl]-5-nitrobenzoate is unique due to the specific positioning of the nitro group on the benzoate ring, which influences its reactivity and interaction with other molecules. This unique structure imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
methyl 3-[(3-methylpyridin-2-yl)carbamoyl]-5-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O5/c1-9-4-3-5-16-13(9)17-14(19)10-6-11(15(20)23-2)8-12(7-10)18(21)22/h3-8H,1-2H3,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPELXLKISLPJMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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